![molecular formula C12H14N2O4 B2518871 Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1189670-48-1](/img/structure/B2518871.png)
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a furo[2,3-d] moiety, which is a fused two-ring system consisting of a furan ring and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications
Organic Synthesis
This compound can be used in the synthesis of new series of pyrano[2,3-d]pyrimidine derivatives . It can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields .
Development of High Triplet Energy Hosts
A benzo[4,5]furo[3,2-d]pyrimidine (BFP) core, which is similar to the furo[2,3-d]pyrimidine core, has been used to synthesize an electron-transport-type host for blue phosphorescent organic light-emitting diodes . This suggests potential applications of “Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate” in the development of organic light-emitting diodes.
Anticancer Drug Discovery
Furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone derivatives, which are structurally similar to “Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate”, have been evaluated in vitro against a panel of human cancer cell lines . This suggests potential applications of this compound in anticancer drug discovery.
Combinatorial Synthesis
The compound can be used in combinatorial synthesis of furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone libraries . This suggests potential applications of this compound in the development of diverse series of natural product-like heterocycles.
Development of Organic Light-Emitting Diodes
As mentioned earlier, a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core has been used to synthesize an electron-transport-type host for blue phosphorescent organic light-emitting diodes . This suggests potential applications of “Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate” in the development of organic light-emitting diodes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated against human cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have shown cytotoxic activity against cancer cell lines . This suggests that the compound may interact with its targets, possibly leading to cell death or inhibition of cell proliferation.
Biochemical Pathways
Given the cytotoxic activity of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown cytotoxic activity against cancer cell lines , suggesting that this compound may also have cytotoxic effects.
properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEALRPZMPYFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate |
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